molecular formula C22H24N2O6 B1422130 (S)-2-(((Benzyloxy)carbonyl)(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)amino)acetic acid CAS No. 1184179-07-4

(S)-2-(((Benzyloxy)carbonyl)(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)amino)acetic acid

Cat. No. B1422130
M. Wt: 412.4 g/mol
InChI Key: DQZLGMVLRQSEPC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)amino)acetic acid is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Rigid Amino Acid Analogs : This compound has been used in the synthesis of rigid analogs of amino acids, contributing to the development of conformationally constrained molecules for research in medicinal chemistry (Kubyshkin et al., 2009).

  • Combinatorial Chemistry Applications : It plays a role in combinatorial chemistry, particularly in the synthesis of highly substituted pyrrolidines via multicomponent domino reactions (Tietze et al., 2002).

  • Antibacterial Compound Synthesis : This compound has been utilized in the synthesis of new antibacterial agents, demonstrating its potential in the development of novel therapeutics (Reddy & Prasad, 2021).

  • Development of Heterobifunctional Coupling Agents : It has been instrumental in the synthesis of heterobifunctional coupling agents, critical for the chemoselective conjugation of proteins and enzymes, which is a significant area in bioconjugate chemistry (Reddy et al., 2005).

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : Researchers have explored its use in constructing cyclic γ-aminobutyric acid analogues, which has implications in neuroscience and pharmacology (Petz et al., 2019).

properties

IUPAC Name

2-[phenylmethoxycarbonyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLGMVLRQSEPC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682183
Record name N-[(Benzyloxy)carbonyl]-N-{(3S)-1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)amino)acetic acid

CAS RN

1184179-07-4
Record name N-[(Benzyloxy)carbonyl]-N-{(3S)-1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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